N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide, also known as BDA-410, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mechanism of Action
N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is a small molecule inhibitor that targets the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in regulating cell proliferation, survival, and apoptosis, and its dysregulation has been linked to the development and progression of cancer. N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits CK2 activity, induces cell cycle arrest and apoptosis, and suppresses the migration and invasion of cancer cells. In vivo studies have shown that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits tumor growth and metastasis, reduces angiogenesis, and enhances the efficacy of chemotherapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is its specificity for CK2, which makes it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. For example, N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide in different types of cancer.
Future Directions
There are several future directions for the development of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide as a cancer therapy. One area of research is the identification of biomarkers that can predict the response to N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide treatment in different types of cancer. Another area of research is the development of more potent and selective CK2 inhibitors that can overcome the limitations of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide. Additionally, further studies are needed to investigate the potential of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide in combination with other therapies, such as chemotherapy and immunotherapy.
Synthesis Methods
The synthesis of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide involves several steps, including the reaction of 3-bromobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,4-dichloroaniline to form the intermediate. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form the final product, N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide.
Scientific Research Applications
N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been extensively studied in preclinical models for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In vitro studies have shown that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide suppresses tumor growth and metastasis in mouse models of breast cancer and lung cancer.
properties
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2/c16-11-3-1-2-10(8-11)15(21)22-20-14(19)7-9-4-5-12(17)13(18)6-9/h1-6,8H,7H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUFNTNWRZYKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.